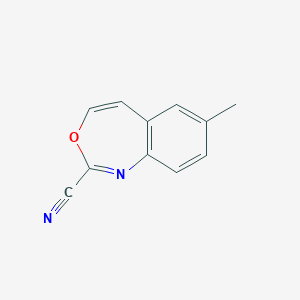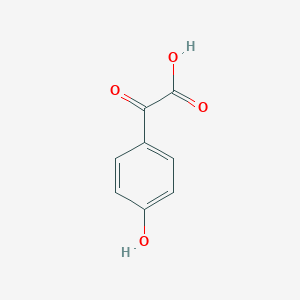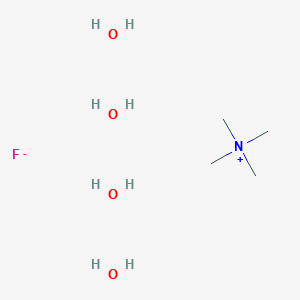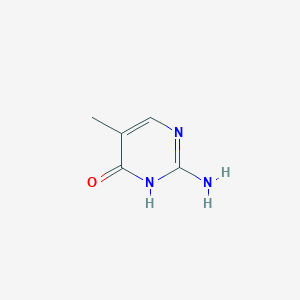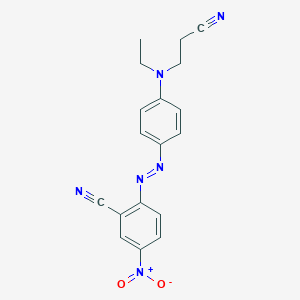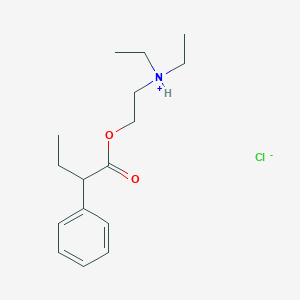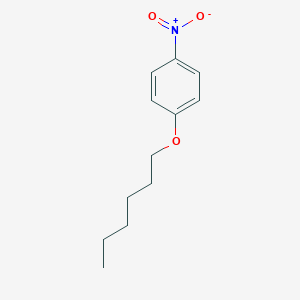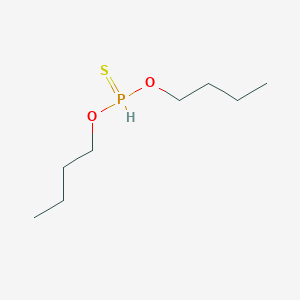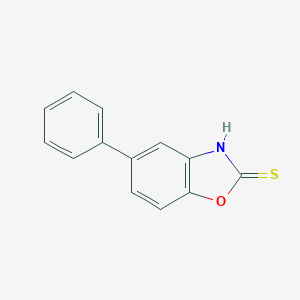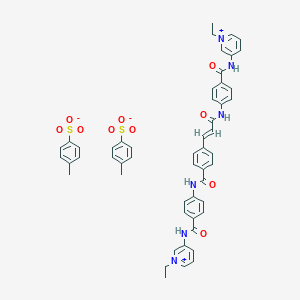
Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane, also known as TMS, is a silicon-based compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMS is a colorless and odorless liquid that is soluble in organic solvents and water. It is primarily used as a coupling agent in the production of various materials, including adhesives, coatings, and plastics.
Aplicaciones Científicas De Investigación
Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has been extensively studied for its potential applications in various scientific fields, including materials science, chemistry, and biology. In materials science, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane is used as a coupling agent to improve the adhesion between different materials. Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has also been used as a surface modifier to improve the hydrophobicity and oleophobicity of surfaces. In chemistry, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane is used as a reagent in various reactions, including the synthesis of organic compounds. In biology, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has been studied for its potential therapeutic applications, including as an anticancer agent and as a drug delivery vehicle.
Mecanismo De Acción
Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane is a silicon-based compound that can interact with various organic and inorganic materials through its silane functional group. The mechanism of action of Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane depends on its application. In materials science, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane acts as a coupling agent by forming covalent bonds between different materials. In chemistry, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can act as a nucleophile in various reactions, including the synthesis of organic compounds. In biology, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can interact with cell membranes and proteins, leading to changes in cellular function.
Efectos Bioquímicos Y Fisiológicos
Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can cause skin and eye irritation and should be handled with care. In biological systems, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has been shown to have anticancer properties by inhibiting the growth of cancer cells. Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has also been studied for its potential as a drug delivery vehicle, as it can interact with cell membranes and improve the uptake of drugs into cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has several advantages for use in lab experiments, including its low toxicity, high purity, and versatility. Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can be used as a coupling agent, surface modifier, and reagent in various reactions. However, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can be expensive and difficult to handle due to its reactive nature. Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane also requires specialized equipment and techniques for synthesis and purification.
Direcciones Futuras
Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has several potential future directions for scientific research. In materials science, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can be used as a coupling agent to improve the adhesion between different materials. Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can also be used as a surface modifier to improve the hydrophobicity and oleophobicity of surfaces. In chemistry, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can be used as a reagent in various reactions, including the synthesis of organic compounds. In biology, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can be studied for its potential therapeutic applications, including as an anticancer agent and as a drug delivery vehicle. Further research is needed to explore the full potential of Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane in these areas.
Métodos De Síntesis
The synthesis of Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane involves the reaction of 2-methyl-1-phenoxypropan-2-ol with trimethylchlorosilane in the presence of a base catalyst. The reaction produces Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane and hydrogen chloride gas as a byproduct. The reaction is typically carried out under an inert atmosphere at room temperature and takes several hours to complete. The purity of Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can be improved through distillation and purification techniques.
Propiedades
Número CAS |
16654-59-4 |
|---|---|
Nombre del producto |
Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane |
Fórmula molecular |
C13H22O2Si |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,15-16(3,4)5)11-14-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Clave InChI |
WRSVZLOALAEXCR-UHFFFAOYSA-N |
SMILES |
CC(C)(COC1=CC=CC=C1)O[Si](C)(C)C |
SMILES canónico |
CC(C)(COC1=CC=CC=C1)O[Si](C)(C)C |
Sinónimos |
(1,1-Dimethyl-2-phenoxyethoxy)trimethylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



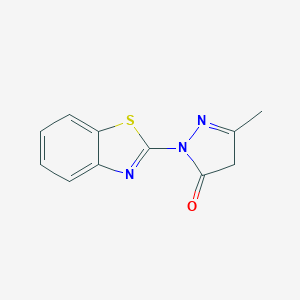
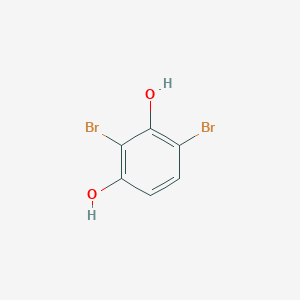
![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)
